molecular formula C18H28N2O3 B12701878 Ethanediamide, N-decyl-N'-(4-hydroxyphenyl)- CAS No. 93628-83-2

Ethanediamide, N-decyl-N'-(4-hydroxyphenyl)-

Cat. No.: B12701878
CAS No.: 93628-83-2
M. Wt: 320.4 g/mol
InChI Key: CHHDDQWMWGHLQA-UHFFFAOYSA-N
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Description

Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanediamide backbone with a decyl group and a 4-hydroxyphenyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- typically involves the reaction of decylamine with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the decyl group can interact with hydrophobic regions of proteins or cell membranes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethanediamide, N1-(4-hydroxyphenyl)-N2-octadecyl-
  • N-(4-Hydroxyphenyl)retinamide

Uniqueness

Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .

Properties

CAS No.

93628-83-2

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-decyl-N'-(4-hydroxyphenyl)oxamide

InChI

InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-14-19-17(22)18(23)20-15-10-12-16(21)13-11-15/h10-13,21H,2-9,14H2,1H3,(H,19,22)(H,20,23)

InChI Key

CHHDDQWMWGHLQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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